molecular formula C17H16ClNO3 B5714584 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid

4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid

Cat. No. B5714584
M. Wt: 317.8 g/mol
InChI Key: XAXJABVDJAQYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 4-chloro-2-[(4-phenylbutanoyl)amino]benzoate or ethyl 4-chloro-2-(p-butyrylamino)benzoate.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is not fully understood. However, several studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been studied for its potential use as a ligand in the design of metal-based drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid in lab experiments include its potential applications in the field of medicine and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid. These include further studies on its mechanism of action, its potential applications in the treatment of cancer, and its use as a ligand in the design of metal-based drugs. In addition, further studies are needed to fully understand the potential toxicity of this compound and its limitations for use in lab experiments.
Conclusion:
In conclusion, 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its potential use in the treatment of inflammation, pain, fever, and cancer. The synthesis method of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is relatively simple, and further studies are needed to fully understand its mechanism of action, potential toxicity, and limitations for use in lab experiments.

Synthesis Methods

The synthesis of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid involves the reaction of 4-chloro-2-nitrobenzoic acid with p-phenylbutyric acid in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or methanol to yield 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid. This synthesis method has been reported in several research studies.

Scientific Research Applications

4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been studied extensively for its potential applications in the field of medicine. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In addition, 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been studied for its potential use as a ligand in the design of metal-based drugs.

properties

IUPAC Name

4-chloro-2-(4-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-13-9-10-14(17(21)22)15(11-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXJABVDJAQYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(4-phenylbutanoyl)amino]benzoic acid

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